molecular formula C5H6BrNO2S B8094460 N-(carboxymethyl)thiazolium bromide

N-(carboxymethyl)thiazolium bromide

Cat. No. B8094460
M. Wt: 224.08 g/mol
InChI Key: FVIZTRJYTXUROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05580904

Procedure details

Thiazole (8.5 g), 2-bromoacetic acid (15.0 g) and acetone (20 ml) were mixed together and left standing at room temperature for 2 days. White crystals deposited were collected by filtration and washed with acetone.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Br:6][CH2:7][C:8]([OH:10])=[O:9]>CC(C)=O>[Br-:6].[C:8]([CH2:7][N+:3]1[CH:4]=[CH:5][S:1][CH:2]=1)([OH:10])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
15 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
White crystals deposited were collected by filtration
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
[Br-].C(=O)(O)C[N+]1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.